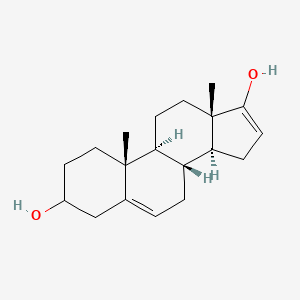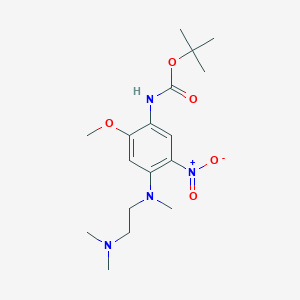![molecular formula C16H26BFN2O2Si B11826695 (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fluorinated pyrrolo[2,3-c]pyridine ring system, which is further modified with a triisopropylsilyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and scientific research.
準備方法
The synthesis of (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: The synthesis begins with the construction of the pyrrolo[2,3-c]pyridine core through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the pyrrolo[2,3-c]pyridine ring using fluorinating agents under controlled conditions.
Triisopropylsilyl Protection: The triisopropylsilyl group is introduced to protect the nitrogen atom in the pyrrolo[2,3-c]pyridine ring. This step is crucial for preventing unwanted side reactions during subsequent steps.
Boronic Acid Formation:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
化学反応の分析
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves palladium catalysts and base, resulting in the formation of biaryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluorine atom in the pyrrolo[2,3-c]pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, especially in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Material Science: It is utilized in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological targets, which can provide insights into its potential therapeutic applications.
作用機序
The mechanism of action of (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The presence of the fluorine atom and the triisopropylsilyl group can influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar compounds to (5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid include other boronic acid derivatives with fluorinated pyridine or pyrrole rings. Some examples are:
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid: Lacks the triisopropylsilyl group, which may affect its reactivity and stability.
(5-Fluoro-1-(trimethylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid: Contains a trimethylsilyl group instead of a triisopropylsilyl group, which can influence its steric and electronic properties.
(5-Fluoro-1H-indol-4-yl)boronic acid: Features an indole ring instead of a pyrrolo[2,3-c]pyridine ring, leading to different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications in synthetic and medicinal chemistry.
特性
分子式 |
C16H26BFN2O2Si |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
[5-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-c]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C16H26BFN2O2Si/c1-10(2)23(11(3)4,12(5)6)20-8-7-13-14(20)9-19-16(18)15(13)17(21)22/h7-12,21-22H,1-6H3 |
InChIキー |
PVUJCANRUVVUHU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CN(C2=CN=C1F)[Si](C(C)C)(C(C)C)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)


![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)

![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)

![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)


